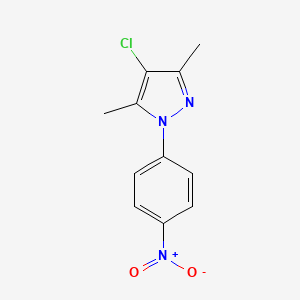

4-chloro-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Description

4-Chloro-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a pyrazole derivative featuring a chloro group at position 4, methyl groups at positions 3 and 5, and a 4-nitrophenyl substituent at position 1. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal and materials chemistry. Derivatives of this compound, such as 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, have been utilized as precursors for antimicrobial agents .

Properties

Molecular Formula |

C11H10ClN3O2 |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

4-chloro-3,5-dimethyl-1-(4-nitrophenyl)pyrazole |

InChI |

InChI=1S/C11H10ClN3O2/c1-7-11(12)8(2)14(13-7)9-3-5-10(6-4-9)15(16)17/h3-6H,1-2H3 |

InChI Key |

GQPOHVYGDAMRNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution , while the nitrophenyl group enables electrophilic aromatic substitution due to its electron-withdrawing nature.

Chlorine Substitution

-

Mechanism : The chloro group reacts with nucleophiles (e.g., amines, hydrazines) under basic conditions.

-

Outcome : Replacement of Cl with functional groups, expanding synthetic versatility.

Nitrophenyl Group Reactivity

-

Reduction : The nitro group can be reduced to an amine, enabling further functionalization (e.g., amide or azo compound formation).

-

Electrophilic Substitution : The nitrophenyl moiety directs incoming electrophiles to specific positions on the aromatic ring.

Oxidation and Reduction

The compound exhibits stability under oxidative conditions, but specific transformations include:

-

Oxidation of Aldehydes : Pyrazole-4-carbaldehydes (analogous structures) oxidize to carboxylic acids using KMnO₄ .

-

Reduction of Nitro Groups : The nitrophenyl group can be reduced to aniline derivatives, altering biological activity profiles.

Condensation Reactions

The compound participates in condensation reactions with active methylene compounds (e.g., hydrazines, semicarbazides) to form heterocyclic derivatives . For example:

-

Hydrazones : Reaction with hydrazine derivatives yields pyrazolyloxadiazoles .

-

Chalcone Formation : Coupling with phenylhydrazines generates chalcone-like structures .

Biological Activity and Functionalization

-

Enzyme Inhibition : Electron-withdrawing groups (e.g., nitro) enhance reactivity toward nucleophiles, potentially targeting enzymes.

-

Pharmaceutical Leads : Pyrazole derivatives with nitro substituents often exhibit anti-inflammatory or anticancer properties .

Research Findings and Trends

-

Versatile Reactivity : The combination of chloro and nitrophenyl groups allows diverse transformations, making the compound a valuable scaffold in organic synthesis .

-

Mechanochemical Efficiency : Solvent-free methods reduce environmental impact while maintaining high yields .

-

Structural Stability : The pyrazole ring remains intact under harsh conditions, enabling multi-step syntheses.

This compound’s reactivity profile highlights its utility in both fundamental organic chemistry and applied drug discovery.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The presence of the nitrophenyl group suggests potential interactions with nitroreductases, enzymes that reduce nitro groups to amino groups.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Electronic and Steric Effects

Spectral and Crystallographic Data

- NMR and IR : Analogs like 5-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole exhibit distinct ¹H NMR signals for aromatic protons (δ 7.84–8.39 ppm) and NH groups (δ 12.27 ppm) . The chloro substituent in the target compound would likely deshield adjacent protons, shifting their signals upfield.

- Crystallography: The non-chlorinated analog (3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole) forms monoclinic crystals with P2₁/c symmetry, stabilized by intermolecular hydrogen bonds .

Biological Activity

4-Chloro-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10ClN3O2

- SMILES : CN1C(=C(C=N1)C(=C2C=C(C=C(C=C2Cl)N(=O)=O)C)C)C

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- Mechanism of Action : The anticancer activity is attributed to mechanisms such as inhibition of topoisomerase activity and induction of apoptosis in cancer cells .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected bacteria are as follows:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.50 | |

| Pseudomonas aeruginosa | 0.75 |

The compound was also found to inhibit biofilm formation in Staphylococcus species, which is crucial for treating chronic infections.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that the compound can significantly reduce inflammation in animal models.

- Model Used : Carrageenan-induced paw edema in rats.

- Results : The compound demonstrated a reduction in paw swelling comparable to standard anti-inflammatory drugs like diclofenac sodium.

| Treatment Group | Paw Swelling Reduction (%) | Reference |

|---|---|---|

| Control | 100 | |

| Compound Treatment | 93.53 | |

| Diclofenac Sodium Treatment | 90.13 |

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including the target compound, where researchers reported significant cytotoxicity against multiple cancer cell lines and promising antimicrobial effects against clinically relevant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.